N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide
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Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methoxy group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-methoxybenzoic acid and 2-methylphenol.
Formation of Intermediate: The 5-amino-2-methoxybenzoic acid is first converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The acyl chloride intermediate is then reacted with 2-methylphenol in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide: Similar structure with a different position of the amino group.
N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-acetamide: Similar structure with a different position of the methyl group.
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)-acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups can provide a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-3-4-6-14(11)21-10-16(19)18-13-9-12(17)7-8-15(13)20-2/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZWPAFLQJQIOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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